5-Bromo-2-chloro-1,3-diethylbenzene
Description
5-Bromo-2-chloro-1,3-diethylbenzene (C₁₀H₁₃BrCl) is a halogenated aromatic compound featuring bromine and chlorine substituents at the 5- and 2-positions, respectively, with ethyl groups at the 1- and 3-positions. These compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals and materials science, where halogen and alkyl substituents modulate reactivity and physical properties .
Properties
Molecular Formula |
C10H12BrCl |
|---|---|
Molecular Weight |
247.56 g/mol |
IUPAC Name |
5-bromo-2-chloro-1,3-diethylbenzene |
InChI |
InChI=1S/C10H12BrCl/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
OEFQUZJAISQYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1Cl)CC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications based on the evidence:
Key Structural and Functional Comparisons
Substituent Effects on Reactivity Halogen Position: Bromine at the 5-position and chlorine at the 2-position are common in intermediates for Suzuki couplings (e.g., 5-bromo-2-chloro-1,3-difluorobenzene in Scheme 9b) . Iodine in 5-bromo-2-iodo-1,3-dimethylbenzene allows for sequential cross-coupling reactions due to its lower bond dissociation energy compared to bromine . Alkyl vs. Nitro groups (e.g., in 5-bromo-2-chloro-1,3-dinitrobenzene) enhance electrophilic substitution reactivity but may introduce explosivity risks .
Physical Properties
- Boiling Points : Ethyl and methyl derivatives generally exhibit lower boiling points than halogen-dense analogs. For example, 5-bromo-1,3-dichloro-2-fluorobenzene (bp 234°C) has a higher boiling point due to increased halogen-based polarity .
- Density : Fluorine and chlorine substituents increase density (e.g., 1.824 g/cm³ for 5-bromo-1,3-dichloro-2-fluorobenzene ) compared to alkylated analogs .
Pharmacological Relevance
- 2-Halo-1,3-diethylbenzene analogs (purity ≥98%) were studied for GABA receptor modulation, where ethyl groups may enhance lipophilicity and membrane permeability compared to methyl derivatives .
Safety and Handling
- Bromo-chloro compounds (e.g., 5-bromo-2-chloro-1,3-difluorobenzene ) are typically harmful if inhaled or ingested, requiring stringent safety protocols .
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